4-(Ethoxymethylidene)-2-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione
Description
The compound 4-(Ethoxymethylidene)-2-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a tetrahydroisoquinoline-dione derivative characterized by an ethoxymethylidene substituent at position 4 and a 4-(propan-2-yl)phenyl group at position 2 of the isoquinoline-dione core. These structural features confer unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in kinase inhibition and antiviral research.
Properties
IUPAC Name |
(4E)-4-(ethoxymethylidene)-2-(4-propan-2-ylphenyl)isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-4-25-13-19-17-7-5-6-8-18(17)20(23)22(21(19)24)16-11-9-15(10-12-16)14(2)3/h5-14H,4H2,1-3H3/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWYUPVCBZBQMG-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C/1\C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Ethoxymethylidene)-2-[4-(propan-2-yl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound is characterized by the following structural formula:
Pharmacological Effects
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The compound has shown significant antioxidant properties in vitro, which may contribute to its protective effects against oxidative stress-related diseases.
- Anticancer Potential : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines. For instance, in a study involving human breast cancer cells (MCF-7), the compound demonstrated cytotoxic effects with an IC50 value indicating effective dose levels.
- Anti-inflammatory Effects : The compound appears to modulate inflammatory pathways, potentially reducing markers such as TNF-alpha and IL-6 in experimental models.
The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in metabolic pathways associated with cancer proliferation.
- Modulation of Signaling Pathways : The compound could influence signaling pathways related to cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.
Case Studies
Several case studies have explored the biological activity of this compound:
-
Study on Antioxidant Properties :
- Objective : To evaluate the antioxidant capacity using DPPH and ABTS assays.
- Findings : The compound exhibited a dose-dependent increase in scavenging activity compared to standard antioxidants like ascorbic acid.
-
Cytotoxicity Assessment in Cancer Cells :
- Objective : To determine the effect on MCF-7 breast cancer cells.
- Findings : Treatment with the compound resulted in significant cell death at concentrations above 10 µM, with morphological changes indicative of apoptosis.
-
Anti-inflammatory Study :
- Objective : To assess the impact on LPS-induced inflammation in macrophages.
- Findings : The compound significantly reduced levels of pro-inflammatory cytokines and inhibited NF-kB activation.
Data Tables
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit notable antimicrobial properties. For instance:
- A study highlighted that certain derivatives effectively inhibited the growth of resistant bacterial strains by targeting specific enzymes responsible for antibiotic resistance .
- The compound's structure allows it to interact with bacterial cell membranes and disrupt essential cellular processes.
Neuroprotective Effects
The neuroprotective potential of tetrahydroisoquinoline derivatives has been a focus of recent studies:
- Animal models demonstrated that these compounds could protect neuronal cells from oxidative stress and apoptosis, suggesting therapeutic benefits for neurodegenerative diseases .
- Mechanistic studies revealed that the compound might modulate signaling pathways related to neuronal survival and stress response.
Anticancer Properties
The anticancer efficacy of this compound has been evaluated through various in vitro and in vivo studies:
- The National Cancer Institute (NCI) assessed its activity against a panel of cancer cell lines, revealing significant cytotoxic effects with mean growth inhibition values indicating potential for further development as an anticancer agent .
- Mechanisms include induction of apoptosis and inhibition of tumor cell proliferation through modulation of specific signaling pathways.
Case Study 1: Antimicrobial Efficacy
A comprehensive study by Fülöp et al. synthesized various tetrahydroisoquinoline derivatives, including the target compound. The results showed effective inhibition of resistant bacterial strains, highlighting the potential of this class in combating antibiotic resistance .
Case Study 2: Neuroprotection in Animal Models
In an experimental model using rodents, a derivative was administered to assess neuroprotective effects against induced oxidative stress. Results indicated a significant reduction in neuronal cell death compared to control groups, suggesting promising avenues for research into neuroprotective agents derived from tetrahydroisoquinolines .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
Key structural variations among similar compounds lie in substituents at positions 2 and 4 of the tetrahydroisoquinoline-dione scaffold. Below is a comparative analysis:
Key Observations:
- Substituent Effects: The 4-(propan-2-yl)phenyl group in the target compound introduces steric bulk compared to smaller substituents like ethoxyphenyl () or methoxy groups (). This may influence binding pocket interactions in biological targets.
- Molecular Weight and Polarity:
Kinase Inhibition
- Isoquinoline-dione derivatives (e.g., Ethyl 4-methyl-1,3-dioxo-... in ) are reported as CDK4 inhibitors, critical in cancer therapy . The ethoxymethylidene group may enhance binding affinity through hydrophobic interactions.
- Docking Studies: Analogues like ZI-1 (Autodock score: -13.8 kcal/mol, ) demonstrate strong EGFR kinase inhibition, suggesting that substituent optimization (e.g., propan-2-yl groups) could improve activity .
Antiviral Potential
- FLS-359 (), a tetrahydroisoquinoline derivative, exhibits broad-spectrum antiviral activity via SIRT2 binding. The ethoxymethylidene group in the target compound may similarly modulate protein interactions .
Structural Analysis and Bonding Trends
- Bond Lengths: notes that bond lengths in chroman-dione analogues (e.g., 3-(1-(phenylamino)ethylidene)-chroman-2,4-dione) are within normal ranges, suggesting structural stability in related isoquinoline-diones .
- Coplanarity: The isoquinoline-dione core in shows near-coplanar benzene and heterocyclic rings (dihedral angle: 1.02°), a feature likely conserved in the target compound, enhancing π-π stacking in biological targets .
Q & A
Basic: What experimental design strategies are recommended for optimizing the synthesis of this compound?
Answer:
Optimizing synthesis requires a systematic approach:
- Design of Experiments (DoE): Use factorial designs to identify critical parameters (e.g., temperature, solvent ratio, catalyst loading). For example, fractional factorial designs reduce the number of trials while capturing interactions between variables .
- Reaction Monitoring: Track reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure intermediate purity .
- Catalyst Screening: Test transition-metal catalysts or organocatalysts to enhance yield. Evidence from similar tetrahydroisoquinoline derivatives suggests palladium or copper-based catalysts may improve coupling efficiency .
- Scale-Up Considerations: Apply reactor design principles (e.g., continuous-flow systems) to maintain reaction efficiency at larger scales .
Table 1: Example DoE Parameters for Reaction Optimization
| Variable | Range Tested | Impact on Yield (%) |
|---|---|---|
| Temperature (°C) | 80–120 | ±15 |
| Catalyst Loading | 1–5 mol% | ±20 |
| Solvent Ratio | THF:H2O (3:1–5:1) | ±10 |
Basic: Which analytical techniques are most effective for characterizing this compound’s structural purity?
Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm substituent positions and detect stereochemical impurities. For example, ethoxymethylidene groups show distinct alkene proton signals in H NMR .
- X-Ray Crystallography: Resolve crystal packing and confirm the tetrahydroisoquinoline core geometry. Crystallization in polar aprotic solvents (e.g., DMSO) may improve crystal quality .
- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns, particularly for the propan-2-ylphenyl substituent .
Advanced: How can computational modeling accelerate the design of derivatives with enhanced bioactivity?
Answer:
- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediate stability. ICReDD’s workflow integrates these methods with experimental validation to prioritize synthetic routes .
- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock. For example, the ethoxymethylidene group’s electron-withdrawing properties may influence binding affinity .
- Machine Learning (ML): Train models on existing reaction data to predict optimal conditions or novel derivatives. COMSOL Multiphysics combined with AI can automate parameter adjustments in real time .
Table 2: Computational Tools for Reaction Design
| Tool | Application | Reference |
|---|---|---|
| Gaussian | DFT calculations for reaction paths | |
| COMSOL | Multiphysics process simulation | |
| AutoDock Vina | Binding affinity prediction |
Advanced: What methodologies resolve contradictions in biological activity data across studies?
Answer:
- Dose-Response Curves: Standardize assays (e.g., IC measurements) to account for variability in cell lines or assay conditions .
- Meta-Analysis: Aggregate data from multiple studies using statistical tools (e.g., R or Python’s SciPy) to identify trends or outliers. Adjust for factors like solvent choice (DMSO vs. ethanol) .
- Target Validation: Use CRISPR knockouts or siRNA silencing to confirm the compound’s mechanism of action in specific pathways .
Advanced: How are statistical methods applied to optimize reaction conditions in complex multi-step syntheses?
Answer:
- Response Surface Methodology (RSM): Model non-linear relationships between variables (e.g., temperature vs. catalyst loading) to identify global maxima in yield .
- Taguchi Arrays: Prioritize robustness over absolute yield by testing parameter ranges under noisy conditions (e.g., impure starting materials) .
- Principal Component Analysis (PCA): Reduce dimensionality in datasets to isolate critical factors affecting reaction efficiency .
Basic: What safety protocols are critical when handling this compound during synthesis?
Answer:
- Ventilation: Use fume hoods to avoid inhalation of volatile intermediates (e.g., ethoxy-containing precursors) .
- Personal Protective Equipment (PPE): Wear nitrile gloves and safety goggles, as tetrahydroisoquinoline derivatives may cause skin irritation .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal, adhering to institutional guidelines for organic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
